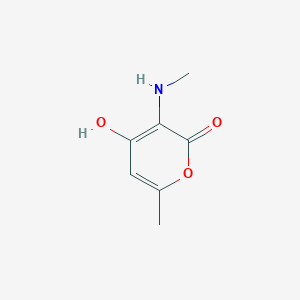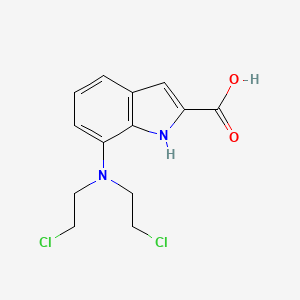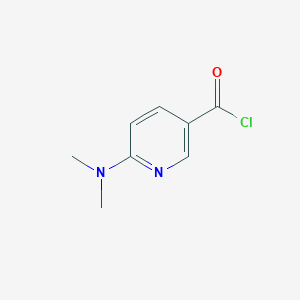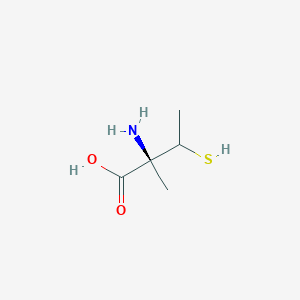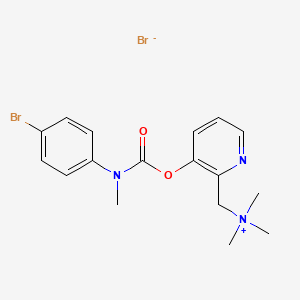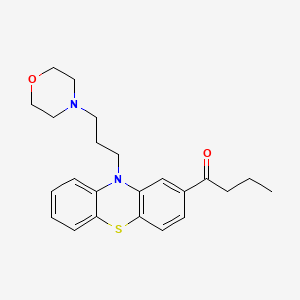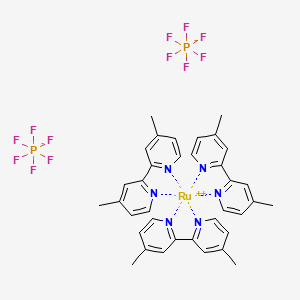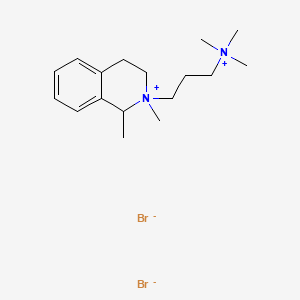![molecular formula C12H14N4OS B15347992 3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 26078-28-4](/img/structure/B15347992.png)
3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is an organic compound with a complex structure It features an azo group (-N=N-) linking a phenol and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol typically involves the azo coupling reaction between 5-ethylamino-4-methylphenol and thiazole-2-diazonium chloride. The process involves the following steps:
Diazotization: : Thiazole is treated with nitrous acid to form thiazole-2-diazonium chloride.
Coupling Reaction: : The thiazole-2-diazonium chloride is then coupled with 5-ethylamino-4-methylphenol in an alkaline medium to produce 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol.
Industrial Production Methods: Industrially, the production method scales up the laboratory synthesis process, optimizing the yield and purity. This involves controlled temperature and pH conditions, efficient stirring, and the use of high-purity reagents to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol undergoes several types of reactions:
Oxidation: : It can be oxidized to form various oxidation products.
Reduction: : Reduction typically targets the azo group, leading to the formation of the corresponding amines.
Substitution: : The phenol group can participate in electrophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction Reagents: : Sodium dithionite (Na₂S₂O₄), catalytic hydrogenation
Substitution Reagents: : Halogens, sulfonyl chlorides under acidic or basic conditions
Oxidation Products: : Corresponding quinones or higher oxidation states of the thiazole ring.
Reduction Products: : Ethylamino-4-methylphenol and 2-amino-thiazole.
Substitution Products: : Halogenated or sulfonated derivatives of the phenol ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dye Synthesis: : Due to its vivid coloration, it is used as a precursor in the synthesis of dyes for textiles and inks.
Analytical Chemistry: : It is utilized as an indicator in various titrations and chemical assays.
Biological Staining: : It is used in biological research to stain cells and tissues for microscopic examination.
Pharmaceutical Research: : Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Materials Science: : It is incorporated into polymers to impart specific properties such as UV resistance and coloration.
Catalysis: : It serves as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects primarily through the interaction of its phenolic and azo groups with biological macromolecules. The phenolic group can form hydrogen bonds with proteins and nucleic acids, while the azo group can participate in electron transfer reactions. These interactions can modulate enzymatic activities, gene expression, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-[(4-Methylphenyl)azo]phenol: : This compound has a similar structure but lacks the thiazole ring.
2-[(4-Methylphenyl)azo]-5-(ethylamino)phenol: : This compound has an altered position of the azo linkage and ethylamino group.
4-Methyl-2-[(thiazol-2-yl)azo]phenol: : Similar but does not contain the ethylamino group.
Uniqueness: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and biological interactions
Eigenschaften
CAS-Nummer |
26078-28-4 |
|---|---|
Molekularformel |
C12H14N4OS |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
5-(ethylamino)-4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C12H14N4OS/c1-3-13-9-7-11(17)10(6-8(9)2)15-16-12-14-4-5-18-12/h4-7,13,17H,3H2,1-2H3 |
InChI-Schlüssel |
NXHJWVUQCOUJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=C(C=C1C)N=NC2=NC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


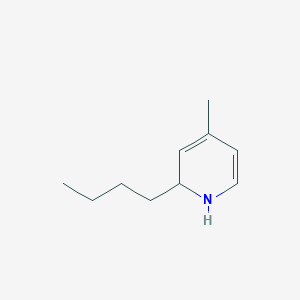
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
